molecular formula C11H13ClO3 B8440465 Methyl 3-chloro-4-(propyloxy)benzoate

Methyl 3-chloro-4-(propyloxy)benzoate

Cat. No.: B8440465
M. Wt: 228.67 g/mol
InChI Key: LLSAHMRBKPHTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-4-(propyloxy)benzoate is a substituted benzoate ester characterized by a methyl ester group, a chlorine atom at the meta position (C3), and a propyloxy (n-propoxy) substituent at the para position (C4) of the benzene ring. This compound is structurally related to alkyl benzoates, which are widely used in pharmaceuticals, agrochemicals, and cosmetics due to their solubility profiles and stability .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 3-chloro-4-propoxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3

InChI Key

LLSAHMRBKPHTGK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents significantly influence the physical, chemical, and biological properties of benzoate esters. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Key Properties/Applications Reference
Methyl 3-chloro-4-(propyloxy)benzoate Cl (C3), n-propoxy (C4) Potential synthetic intermediate
Methyl 2-chlorobenzoate Cl (C2) Higher polarity due to ortho substitution
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate Cyclopropylmethoxy (C4), OH (C3) Increased polarity via hydroxyl group
Methyl 2,4-dihydroxy-6-methyl benzoate OH (C2, C4), CH₃ (C6) Hydrogen bonding, bioactive potential
Isopropyl benzoate Isopropyl ester (C1) Cosmetic emollient, low toxicity
Key Observations :
  • Substituent Position: Chlorine at C3 (meta) in the target compound vs. The para-propoxy group in the target compound introduces a bulky alkoxy chain, which may increase lipophilicity compared to smaller substituents (e.g., methoxy) .
  • Functional Group Effects :

    • Hydroxyl groups (e.g., in methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate) enhance polarity and hydrogen-bonding capacity, improving water solubility but reducing stability under acidic conditions .
    • Chlorine atoms (electron-withdrawing) deactivate the benzene ring, directing electrophilic substitutions to specific positions, while alkoxy groups (electron-donating) activate the ring .

Physicochemical Properties

  • Lipophilicity: The n-propoxy group likely increases logP (octanol-water partition coefficient) compared to methyl or ethyl benzoates, aligning with trends observed in alkyl benzoates (e.g., butyl benzoate > propyl > ethyl > methyl) .
  • Solubility : Chlorine and propoxy substituents reduce water solubility relative to hydroxylated analogs (e.g., methyl 2,4-dihydroxy-6-methyl benzoate) .

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